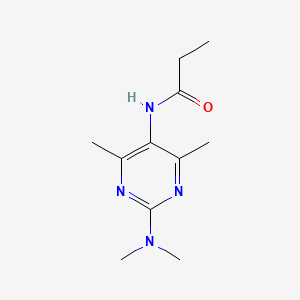![molecular formula C11H14N2O2 B2763644 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2219375-75-2](/img/structure/B2763644.png)
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the molecular weight of 206.24 . It is a part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of this compound and similar bicyclo[2.1.1]hexane compounds involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Scientific Research Applications
Molecular Replacement for Benzenes
Bicyclo[2.1.1]hexanes (BCHs), including “1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid”, have been identified as molecular replacements for benzenes . This means they can be used in place of benzene rings in chemical structures, potentially leading to new chemical properties and biological activities.
Construction of Vicinal Quaternary Carbon Centers
This compound can be used in the efficient construction of two vicinal quaternary carbon centers . Quaternary carbon centers are carbon atoms bonded to four other carbon atoms, and they are important in the field of organic chemistry due to their steric and electronic properties.
Synthesis of Silyl-Protected Tertiary Alcohol Units
The compound can be used in the synthesis of silyl-protected tertiary alcohol units . These units can be further transformed into other functional groups, providing a versatile platform for the synthesis of complex molecules.
Synthesis of Bicyclo[4.1.1]octanes
When reacted with conjugated silyl dienol ethers, “1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” can provide access to bicyclo[4.1.1]octanes . These compounds are equipped with silyl enol ethers that facilitate further transformation.
Late-Stage Modification of Natural Products
This compound can be used in the late-stage modification of natural products . This allows for the creation of novel functionalized bicycles that are traditionally inaccessible, expanding the chemical space available for drug discovery.
Pharmaceutical Testing
“1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” can be used for pharmaceutical testing . As a high-quality reference standard, it can help ensure accurate results in pharmaceutical research and development.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLZNGVTWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C23CCC(C2)C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
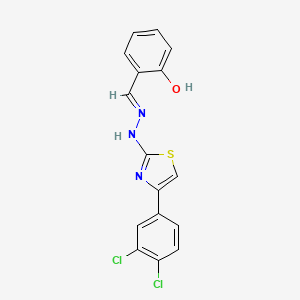
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

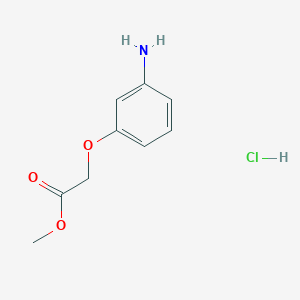
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2763570.png)
![N-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2763571.png)
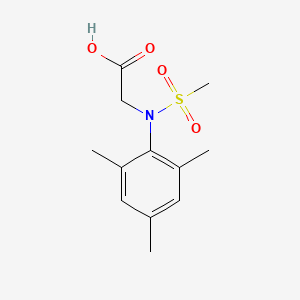
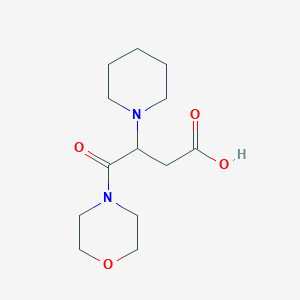
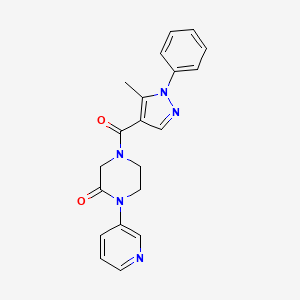
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
